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Compound of Interest

Compound Name:
3-(3-nitrophenyl)-1H-pyrazole-4-

carbaldehyde

Cat. No.: B1349063 Get Quote

For researchers and professionals in drug development, a detailed understanding of isomeric

differences is crucial for targeted molecular design. This guide provides a comprehensive

spectroscopic comparison of 3-(3-nitrophenyl)-1H-pyrazole and 5-(3-nitrophenyl)-1H-pyrazole,

offering key data and experimental insights to inform research and development efforts.

This guide presents a side-by-side spectroscopic analysis of the 3- and 5-nitrophenyl pyrazole

isomers, detailing their ¹H NMR, ¹³C NMR, IR, UV-Vis, and Mass Spectrometry data. The

information is intended to aid in the unambiguous identification and characterization of these

compounds. Due to the limited availability of public spectroscopic data for the parent 5-(3-

nitrophenyl)-1H-pyrazole, data for a closely related derivative, 5-amino-3-(3-nitrophenyl)-1-

phenyl-1H-pyrazole-4-carbonitrile, is presented for comparative purposes, with the structural

differences duly noted.

Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for the two isomers. It is important

to note that the data for the 5-nitrophenyl pyrazole isomer is for a substituted derivative and

direct comparison should be made with caution.

Table 1: ¹H NMR Spectroscopic Data
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Compound Chemical Shift (δ, ppm) and Multiplicity

3-(3-Nitrophenyl)-1H-pyrazole

13.94 (br s, 1H, NH), 8.03 (d, J=2.4 Hz, 1H),

7.03 (t, J=2.4 Hz, 1H) and other aromatic

protons.

5-Amino-3-(3-nitrophenyl)-1-phenyl-1H-

pyrazole-4-carbonitrile

8.44 (s, 1H), 8.11 (d, J=8.2 Hz, 1H), 7.98 (d,

J=7.9 Hz, 1H), 7.70 (s, 2H, NH₂), 7.53 (t, J=8.0

Hz, 1H), 7.32 (t, J=7.8 Hz, 2H), 7.15 (d, J=8.0

Hz, 2H), 6.94 (t, J=7.2 Hz, 1H).[1]

Table 2: ¹³C NMR Spectroscopic Data

Compound Chemical Shift (δ, ppm)

3-(3-Nitrophenyl)-1H-pyrazole Data not readily available in searched sources.

5-Amino-3-(3-nitrophenyl)-1-phenyl-1H-

pyrazole-4-carbonitrile

148.69, 143.90, 137.35, 134.64, 133.90, 131.41,

130.19, 129.79, 129.47, 124.51, 122.54, 120.91,

112.99.[1]

Table 3: Infrared (IR) Spectroscopy Data

Compound Key Absorption Bands (cm⁻¹)

3-(3-Nitrophenyl)-1H-pyrazole

Data available in spectral databases. Typically

shows N-H stretching, C-H stretching

(aromatic), C=N stretching, and N-O stretching

(nitro group).

5-Amino-3-(3-nitrophenyl)-1-phenyl-1H-

pyrazole-4-carbonitrile

3442, 3305, 3221 (N-H), 3058 (C-H, aromatic),

2205 (C≡N), 1600, 1583 (C=N, C=C), 1514,

1485 (NO₂).[1]

Table 4: UV-Vis Spectroscopy Data
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Compound λmax (nm)

3-(3-Nitrophenyl)-1H-pyrazole Data not readily available in searched sources.

5-(3-Nitrophenyl)-3-phenyl-4,5-dihydro-1H-

pyrazole-1-carbaldehyde
~277, 245, 220.[2][3]

Table 5: Mass Spectrometry Data

Compound Molecular Ion (m/z) and Key Fragments

3-(3-Nitrophenyl)-1H-pyrazole

[M]⁺ at m/z 189. Key fragments may include

loss of NO₂ and fragmentation of the pyrazole

ring.

5-Amino-3-(3-nitrophenyl)-1-phenyl-1H-

pyrazole-4-carbonitrile

ESI-MS data would show [M+H]⁺ or [M-H]⁻

depending on the mode. Fragmentation would

involve the loss of small molecules like HCN,

and cleavage of the substituent groups.

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.

Synthesis of Nitrophenyl Pyrazole Isomers
General Procedure for the Synthesis of 3-(3-Nitrophenyl)-1H-pyrazole: A common method for

the synthesis of 3-substituted pyrazoles is the Knorr pyrazole synthesis, which involves the

condensation of a β-diketone with a hydrazine. For 3-(3-nitrophenyl)-1H-pyrazole, a suitable

starting material would be a 1,3-dicarbonyl compound bearing a 3-nitrophenyl group, which is

then reacted with hydrazine hydrate.

General Procedure for the Synthesis of 5-(3-Nitrophenyl)-1H-pyrazole: The synthesis of 5-

substituted pyrazoles can also be achieved through variations of the Knorr synthesis or other

cyclization reactions. For instance, the reaction of an α,β-unsaturated ketone (chalcone) with

hydrazine hydrate can yield pyrazolines, which can be subsequently oxidized to pyrazoles.[2]

[3]
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Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a

deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as an

internal standard.

¹H NMR Spectroscopy: Spectra are typically recorded on a 400 or 500 MHz spectrometer.

Data is reported in ppm relative to TMS (δ 0.00).

¹³C NMR Spectroscopy: Spectra are recorded on the same instrument, typically at 100 or

125 MHz. Chemical shifts are referenced to the solvent peak.

Infrared (IR) Spectroscopy:

Sample Preparation: Solid samples are typically prepared as KBr pellets by grinding a small

amount of the compound with dry potassium bromide and pressing the mixture into a thin

disk.

Data Acquisition: Spectra are recorded using an FTIR spectrometer over a range of 4000-

400 cm⁻¹.

UV-Visible (UV-Vis) Spectroscopy:

Sample Preparation: A dilute solution of the compound (typically 10⁻⁵ to 10⁻⁶ M) is prepared

in a suitable UV-transparent solvent (e.g., ethanol or methanol).

Data Acquisition: The absorption spectrum is recorded using a double-beam UV-Vis

spectrophotometer, typically in the 200-400 nm range.

Mass Spectrometry (MS):

Sample Introduction: Samples can be introduced via direct infusion or through a gas

chromatograph (GC-MS) or liquid chromatograph (LC-MS).

Ionization: Electron ionization (EI) or electrospray ionization (ESI) are common techniques.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 6 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1349063?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Acquisition: The mass spectrum is recorded, showing the molecular ion and fragment

ions.

Biological Activity and Signaling Pathway
Visualization
Recent studies have highlighted the potential of nitrophenyl pyrazole derivatives in modulating

the aggregation of α-synuclein, a protein implicated in Parkinson's disease. Specifically, N-(3-

Nitrophenylpyrazole) curcumin has been shown to inhibit the fibrillization of α-synuclein.[4][5]

This inhibitory action represents a promising therapeutic strategy for neurodegenerative

diseases.
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Caption: Inhibition of α-synuclein aggregation by nitrophenyl pyrazole derivatives.

This guide provides a foundational spectroscopic comparison of 3- and 5-nitrophenyl pyrazole

isomers. While a complete dataset for the parent 5-isomer remains elusive in publicly

accessible literature, the provided information on a closely related derivative offers valuable

comparative insights. The highlighted biological activity in the context of α-synuclein

aggregation underscores the therapeutic potential of this class of compounds, warranting

further investigation and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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